molecular formula C10H8F3NO2 B8610252 3-(4-Trifluoromethoxy-phenyl)-acrylamide

3-(4-Trifluoromethoxy-phenyl)-acrylamide

Cat. No.: B8610252
M. Wt: 231.17 g/mol
InChI Key: JJVOFARCSZCHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Trifluoromethoxy-phenyl)-acrylamide is an acrylamide derivative featuring a trifluoromethoxy (–OCF₃) substituent on the phenyl ring. This functional group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)

InChI Key

JJVOFARCSZCHEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, which influences electronic distribution and molecular interactions. Comparisons with similar compounds include:

Electron-Withdrawing Substituents
  • This results in lower solubility in polar solvents compared to the trifluoromethoxy analog .
  • 3-(4-Chloro-phenyl)-acrylamide : Chlorine substituents provide moderate electron withdrawal but lack the steric bulk and lipophilicity of –OCF₃, leading to differences in membrane permeability .
Electron-Donating Substituents
  • 3-(4-Hydroxy-3-methoxy-phenyl)-acrylamide : The hydroxy (–OH) and methoxy (–OCH₃) groups enhance hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability. For example, this compound demonstrated anti-inflammatory activity with an IC₅₀ of 17.00 ± 1.11 μM, surpassing the positive control quercetin .
  • 3-(4-Dimethylamino-phenyl)-acrylamide: The dimethylamino (–N(CH₃)₂) group is electron-donating, increasing basicity and solubility in acidic environments .
Table 1: Key Physicochemical Comparisons
Compound Substituent Molecular Weight LogP (Predicted) Solubility
3-(4-Trifluoromethoxy-phenyl)-acrylamide –OCF₃ 259.21 ~3.2 Low (organic)
3-(4-Hydroxy-3-methoxy-phenyl)-acrylamide –OH, –OCH₃ 267.28 ~1.8 Moderate (aqueous)
3-(4-Trifluoromethyl-phenyl)-acrylamide –CF₃ 243.18 ~3.5 Low (organic)
3-(4-Dimethylamino-phenyl)-acrylamide –N(CH₃)₂ 282.34 ~2.1 High (polar)

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